molecular formula C21H20ClN3O3S B13792331 Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- CAS No. 68213-90-1

Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-

Cat. No.: B13792331
CAS No.: 68213-90-1
M. Wt: 429.9 g/mol
InChI Key: WMSKOATWQHRPJI-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- is an organic compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a sulfonic acid group attached to a benzene ring, along with a chloro and azo group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with an appropriate aromatic compound, such as 3-chlorobenzenesulfonic acid, under controlled pH conditions to form the azo compound.

    Substitution Reaction: The final step involves the substitution of the ethyl(phenylmethyl)amino group onto the azo compound, resulting in the formation of the target molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals, including surfactants and detergents.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- involves its interaction with molecular targets through its functional groups. The sulfonic acid group can form strong hydrogen bonds and ionic interactions, while the azo group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a precursor in various chemical reactions.

    p-Toluenesulfonic acid: A widely used sulfonic acid in organic synthesis, known for its strong acidic properties.

    Sulfanilic acid: An aromatic sulfonic acid used in the synthesis of azo dyes.

Uniqueness

Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and azo groups, along with the sulfonic acid moiety, makes it a versatile compound with diverse applications in various fields.

Properties

CAS No.

68213-90-1

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

4-[[4-[benzyl(ethyl)amino]phenyl]diazenyl]-3-chlorobenzenesulfonic acid

InChI

InChI=1S/C21H20ClN3O3S/c1-2-25(15-16-6-4-3-5-7-16)18-10-8-17(9-11-18)23-24-21-13-12-19(14-20(21)22)29(26,27)28/h3-14H,2,15H2,1H3,(H,26,27,28)

InChI Key

WMSKOATWQHRPJI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)S(=O)(=O)O)Cl

Origin of Product

United States

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